1-(4-Azidomethyl-phenyl)-ethanone
Overview
Description
“1-(4-Azidomethyl-phenyl)-ethanone” is a chemical compound that contains an azide group. The azide group is a functional group characterized by the formula RN3, where R can be an alkyl or aryl group . The azide group is known for its high reactivity, which makes it useful in various chemical reactions .
Synthesis Analysis
The synthesis of “1-(4-Azidomethyl-phenyl)-ethanone” and similar compounds has been explored in various studies. For instance, the terapodal tetrakis-O-[4-(azidomethyl)phenyl]pentaerythritol-derived support has been used for the synthesis of short ORNs . Unusual 2´- O -(2-cyanoethyl)-5´- O -(1-methoxy-1-methylethyl)ribonucleoside 3´-phosphoramidites were used, as common commercially available building blocks turned out to be too hydrophobic to allow efficient synthesis .
Molecular Structure Analysis
The molecular structure of “1-(4-Azidomethyl-phenyl)-ethanone” is characterized by the presence of an azide group attached to a phenyl ring. The polar character of the azide group has a remarkable effect on their bond lengths and angles . In similar compounds, aromatic azides show slightly shorter bond lengths between N2 and N3 .
Chemical Reactions Analysis
Azides, such as “1-(4-Azidomethyl-phenyl)-ethanone”, are known to participate in various chemical reactions. One of the azido impurities, (5-(4’ (azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole, also known as azidomethyl-biphenyl-tetrazole (AZBT), can form during the manufacturing of the active ingredient in some sartan medications .
Scientific Research Applications
Electrochemical Applications
Electrochemical Characterization of Azo Dyes : The compound has been utilized in the electrochemical characterization of novel synthesized azo dyes. Techniques like cyclic voltammetry and chronoamperometry were employed to investigate the electrochemical behavior and electrocatalytic effect of these dyes (Surucu, Abaci, & Seferoğlu, 2016).
Electrocatalytic Detection : In a study focusing on ascorbic acid oxidation, a carbon-paste electrode modified with a compound related to 1-(4-Azidomethyl-phenyl)-ethanone showed enhanced electrocatalytic characteristics. This indicated potential applications in the electrochemical detection of various substances (Raoof, Ojani, Hosseinzadeh, & Ghasemi, 2003).
Safety And Hazards
properties
IUPAC Name |
1-[4-(azidomethyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)9-4-2-8(3-5-9)6-11-12-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKMOGOALQUZKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Azidomethyl-phenyl)-ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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